4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide

Catalog No.
S2717334
CAS No.
1251685-98-9
M.F
C14H10FN3OS
M. Wt
287.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-c...

CAS Number

1251685-98-9

Product Name

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide

IUPAC Name

4-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31

InChI

InChI=1S/C14H10FN3OS/c15-11-3-1-9(2-4-11)10-7-12(17-8-10)13(19)18-14-16-5-6-20-14/h1-8,17H,(H,16,18,19)

InChI Key

IFAMPIIWVKHNJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NC3=NC=CS3)F

solubility

not available

Kinase Inhibition

The thiazole and pyrrole rings are commonly found in known kinase inhibitors []. These molecules target enzymes called kinases, which play a crucial role in many cellular processes. Inhibiting specific kinases can be a strategy for treating various diseases, including cancer and inflammatory conditions [].

Antibacterial Activity

The thiazole moiety has been linked to antibacterial activity in various studies [, ]. Therefore, this compound could be investigated for its potential to combat bacterial infections.

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound notable for its diverse applications in medicinal chemistry, biology, and materials science. The compound features a pyrrole ring substituted with a fluorophenyl group and a thiazolyl group, which contribute to its unique chemical properties. This structure allows for various

, including:

  • Oxidation: Using agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to synthesize more complex molecules .

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide exhibits potential biological activities, particularly in medicinal chemistry. It may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding. The precise molecular targets and pathways involved would depend on the specific application and context of use .

The synthesis of 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide typically involves several key steps:

  • Formation of the Pyrrole Ring: This can be achieved using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.
  • Formation of the Thiazolyl Group: The thiazolyl group can be synthesized via the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides .

The unique structure and properties of 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide lend themselves to various applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting specific enzymes or receptors.
  • Biological Research: Useful in enzyme inhibition studies, protein-ligand interactions, and cellular assays.
  • Materials Science: Its structure makes it suitable for applications in organic electronics, such as organic light-emitting diodes and organic photovoltaics.
  • Industrial

Interaction studies involving 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide focus on its ability to bind with various biological targets. These studies are crucial for understanding its mechanism of action as an enzyme inhibitor and its potential therapeutic effects. Research often examines how variations in structure influence binding affinity and specificity towards particular enzymes or receptors .

Several compounds share structural similarities with 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(phenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamideLacks fluorine substitutionMay exhibit different binding affinities
5-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrroleDifferent position of substitutionAltered electronic properties
N-(thiazol-2-yl)-pyrrole derivativesVarious substitutions on pyrrole ringPotentially different biological activities

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Dates

Last modified: 08-16-2023

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